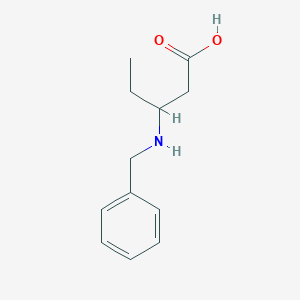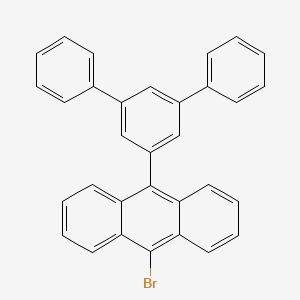
6-Bromo-2-methylisoquinolin-1(2H)-one
Descripción general
Descripción
6-Bromo-2-methylisoquinolin-1(2H)-one (6-Br-2-MIQ) is a synthetic molecule that has been studied for its potential therapeutic applications. It is an aromatic heterocyclic compound derived from the isoquinoline family and has been the subject of numerous scientific studies in the past few decades.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Knorr Synthesis Application : This compound is used in the Knorr synthesis process, which involves condensation between β-keto esters and 4-bromoaniline, leading to the cyclization of resulting anilides into quinolin-2(1H)-one derivatives (Wlodarczyk et al., 2011).
- Negishi-type Coupling Reactions : It serves as a starting material in Negishi-type coupling reactions, contributing to the synthesis of various substituted quinolines and quinolin-2-ones, which are important in medicinal chemistry (Baston et al., 2000).
Medicinal Chemistry and Drug Development
- Intermediate in Drug Discoveries : It's a key intermediate in drug discovery, especially in synthesizing compounds with potential therapeutic applications. Modifications of this compound have shown efficacy in various biological activities (Nishimura & Saitoh, 2016).
- Antitumor Activity : Derivatives of 6-Bromo-2-methylisoquinolin-1(2H)-one have been synthesized and evaluated for their antineoplastic activity, indicating its potential in cancer treatment (Liu et al., 1995).
Other Applications
- Supramolecular Chemistry : It plays a role in the study of noncovalent supramolecular complexes, aiding in understanding the dynamics and structural characteristics of such complexes (Fuss et al., 1999).
- Fluorescent Probes : Derivatives of this compound have been used to create water-soluble fluorescent probes, which are valuable in biological systems for chloride determination (Geddes et al., 2001).
Propiedades
IUPAC Name |
6-bromo-2-methylisoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWALISSRSGMCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631092 | |
| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-92-2 | |
| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)











